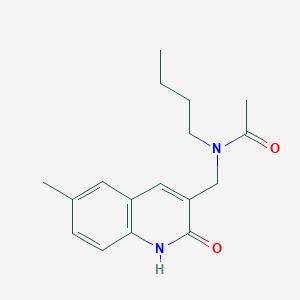

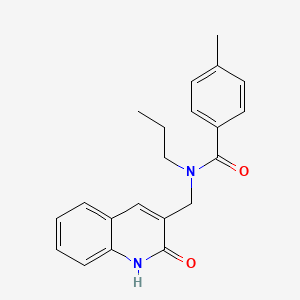

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Molecular Structure Analysis

The molecular formula of a similar compound, N-(2-Hydroxy-4-methylquinolin-6-yl)acetamide, is C12H12N2O2 .Chemical Reactions Analysis

Quinolines, containing a nitrogen group, exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in similar reactions.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it might participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)acetamide might affect similar biochemical pathways.

Result of Action

Based on its potential involvement in suzuki–miyaura coupling reactions , it can be inferred that it might contribute to the formation of new carbon–carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)acetamide is its ability to bind to DNA and RNA with high specificity, making it a useful tool for studying nucleic acid structures and interactions. This compound is also relatively easy to synthesize, making it accessible to researchers. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and use the compound.

Direcciones Futuras

There are many potential future directions for research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)acetamide. One area of interest is in the development of new fluorescent probes for nucleic acid research, which could have applications in fields such as genomics and personalized medicine. Another area of interest is in the development of new cancer therapies based on this compound, which could have the potential to target cancer cells with high specificity. Overall, this compound is a promising compound with potential applications in a variety of scientific research fields.

Métodos De Síntesis

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)acetamide can be synthesized using a multistep process that involves the reaction of 2-hydroxy-6-methylquinoline with butylamine and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final this compound compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry.

Aplicaciones Científicas De Investigación

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)acetamide has potential applications in a variety of scientific research fields. One of the main uses of this compound is in nucleic acid research, where it is used as a fluorescent probe to study DNA and RNA structures and interactions. This compound has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro.

Propiedades

IUPAC Name |

N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-4-5-8-19(13(3)20)11-15-10-14-9-12(2)6-7-16(14)18-17(15)21/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEGLCYZLGJFRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698203.png)

![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)